5-(p-(Bis(2-chloroethyl)amino)phenyl)hydantoin
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Overview
Description
5-[4-[bis(2-chloroethyl)amino]phenyl]imidazolidine-2,4-dione is a chemical compound known for its unique structure and properties. It is characterized by the presence of an imidazolidine-2,4-dione ring substituted with a bis(2-chloroethyl)amino group on the phenyl ring.
Preparation Methods
The synthesis of 5-[4-[bis(2-chloroethyl)amino]phenyl]imidazolidine-2,4-dione typically involves the reaction of 4-[bis(2-chloroethyl)amino]benzaldehyde with urea under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity .
Chemical Reactions Analysis
5-[4-[bis(2-chloroethyl)amino]phenyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
5-[4-[bis(2-chloroethyl)amino]phenyl]imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties due to the presence of the bis(2-chloroethyl)amino group, which is known to exhibit cytotoxic effects.
Biological Research: The compound is used in studies related to DNA alkylation and cross-linking, which are important in understanding its mechanism of action in cancer treatment.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 5-[4-[bis(2-chloroethyl)amino]phenyl]imidazolidine-2,4-dione involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms covalent bonds with DNA bases, leading to cross-linking and disruption of DNA replication and transcription. This results in cytotoxic effects, making it a potential candidate for anticancer therapy. The molecular targets include DNA and various enzymes involved in DNA repair pathways .
Comparison with Similar Compounds
Similar compounds to 5-[4-[bis(2-chloroethyl)amino]phenyl]imidazolidine-2,4-dione include:
5-[4-[bis(2-chloroethyl)amino]phenyl]-5-methylimidazolidine-2,4-dione: This compound has a similar structure but with a methyl group substitution, which may alter its chemical properties and biological activity.
Thiazolidine derivatives: These compounds have a sulfur atom in the ring structure and exhibit different pharmacological properties, such as anticancer and antimicrobial activities
Properties
CAS No. |
111294-36-1 |
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Molecular Formula |
C13H15Cl2N3O2 |
Molecular Weight |
316.18 g/mol |
IUPAC Name |
5-[4-[bis(2-chloroethyl)amino]phenyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C13H15Cl2N3O2/c14-5-7-18(8-6-15)10-3-1-9(2-4-10)11-12(19)17-13(20)16-11/h1-4,11H,5-8H2,(H2,16,17,19,20) |
InChI Key |
CJACFRAJQCLVJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(=O)NC(=O)N2)N(CCCl)CCCl |
Origin of Product |
United States |
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